molecular formula C14H18BrN3O3 B2807769 Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate CAS No. 1797647-46-1

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate

Cat. No. B2807769
CAS RN: 1797647-46-1
M. Wt: 356.22
InChI Key: ZJUYKMGWGONTCL-UHFFFAOYSA-N
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Description

“Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H18BrN3O3. It is a derivative of piperidine, which is a six-membered heterocyclic system and a pivotal cornerstone in the production of drugs .

Scientific Research Applications

Antitubercular Agents

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate has been investigated as a reactant for the synthesis of antitubercular agents . These agents play a crucial role in combating tuberculosis, a global health concern. Researchers explore the compound’s potential to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Protein Kinase D Inhibitors

The compound has also been utilized in the synthesis of orally available naphthyridine protein kinase D (PKD) inhibitors . PKD is an enzyme involved in cell signaling pathways and has implications in cancer progression. By inhibiting PKD, researchers aim to develop novel anticancer therapeutics.

Cyclization and Multicomponent Reactions

The piperidine moiety in this compound participates in cyclization reactions, leading to the formation of diverse derivatives. Researchers explore efficient methods for its synthesis, including multicomponent reactions . These synthetic strategies enable rapid access to substituted piperidines.

Antioxidant Properties

Studies have shown that certain piperidine derivatives possess antioxidant properties. Researchers evaluate the radical-scavenging ability of this compound, potentially contributing to its application in oxidative stress-related diseases .

Anticancer Activity

Innovative derivatives containing the piperidine scaffold have been evaluated for their anticancer potential. For instance, 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives exhibited promising activity against cancer cell lines . Researchers continue to explore novel analogs for improved efficacy.

properties

IUPAC Name

methyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c1-21-14(20)18-4-2-10(3-5-18)7-17-13(19)11-6-12(15)9-16-8-11/h6,8-10H,2-5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYKMGWGONTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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